molecular formula C13H12FNO B8753650 2-Acetyl-1-(4-fluorobenzyl)pyrrole CAS No. 251924-61-5

2-Acetyl-1-(4-fluorobenzyl)pyrrole

Cat. No. B8753650
M. Wt: 217.24 g/mol
InChI Key: ABYOKPGLFOGKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098201B2

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 1.32 g, 33 mmol) in DMF (30 ml) was added at an ice bath temperature a solution of 2-acetylpyrrole (3.27 g, 30 mmol) in DMF (5 ml). The mixture was stirred at room temperature for 15 minutes and cooled again. To the solution was added dropwise a solution of 4-fluorobenzylbromide (6.24 g, 33 mmol) in DMF (2 ml). The reaction solution was stirred at room temperature for 1 hour and poured into ice-water, and then extracted with ethylacetate. The ethyl acetate was washed with water and dried. The solvent was evaporated to give 2-acetyl-1-(4-fluorobenzyl)pyrrole (6.5 g) as an oil quantitatively.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
6.24 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[NH:7][CH:8]=[CH:9][CH:10]=1)(=[O:5])[CH3:4].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1>CN(C=O)C>[C:3]([C:6]1[N:7]([CH2:16][C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.27 g
Type
reactant
Smiles
C(C)(=O)C=1NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.24 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The ethyl acetate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C=1N(C=CC1)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.